Butamirate-d5 Citrate
Description
Rationale for Deuteration in Pharmaceutical Compounds and Biochemical Probes
Deuteration, the substitution of hydrogen with deuterium (B1214612), is a specific and powerful strategy within stable isotope labeling. The rationale for deuterating pharmaceutical compounds and biochemical probes is multifaceted:
Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. acs.orgmdpi.com This difference can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. acs.orgresearchgate.net This can lead to an improved metabolic profile, potentially reducing the formation of unwanted metabolites and increasing the drug's half-life. isotope.com
Improved Pharmacokinetic Properties: By retarding metabolism, deuteration can enhance a drug's metabolic stability, leading to lower clearance rates and extended half-lives. symeres.comisotope.com This may allow for less frequent dosing. researchgate.net
Probing Reaction Mechanisms: The KIE is a valuable tool for studying the mechanisms of chemical and enzymatic reactions. symeres.comacs.org
Stabilization of Chiral Centers: Deuteration can help to slow down the in vivo racemization of chiral drugs. mdpi.com
Overview of Butamirate-d5 Citrate (B86180) as a Deuterated Analog for Research Applications
Butamirate-d5 Citrate is primarily utilized as an internal standard in bioanalytical methods for the quantification of butamirate (B195433) in biological samples. lcms.cz When analyzing samples using techniques like liquid chromatography-mass spectrometry (LC-MS), adding a known amount of this compound allows for precise quantification of the unlabeled butamirate. scioninstruments.comclearsynth.com The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, compensating for variations in sample preparation and instrument response. scioninstruments.comcerilliant.com This ensures the accuracy and precision of the analytical results. clearsynth.com
Historical Context and Evolution of Deuterated Compound Research Methodologies
The use of deuterium in scientific research dates back to the mid-20th century. Initially, its application was primarily in mechanistic studies to understand reaction pathways through the kinetic isotope effect. portico.org The first explorations of deuteration in drug molecules appeared in the 1960s. nih.gov
Over the decades, the methodologies for preparing deuterated compounds have evolved significantly. Early methods often required harsh reaction conditions. However, the growing importance of deuterated compounds in pharmaceutical research has spurred the development of more efficient and selective deuteration techniques. mdpi.comresearchgate.net Modern methods, including transition metal-catalyzed hydrogen isotope exchange (HIE), offer milder and more precise ways to introduce deuterium into specific positions of a molecule. researchgate.net
The approval of the first deuterated drug, deutetrabenazine, by the U.S. Food and Drug Administration (FDA) in 2017 marked a significant milestone, validating the therapeutic potential of deuterated compounds and further stimulating research in this area. acs.orgnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂D₅NO₁₀ | scbt.com |
| Molecular Weight | 504.58 | scbt.com |
| CAS Number | 1215650-08-0 | sigmaaldrich.cnchemicalbook.com |
| IUPAC Name | 2-(2-(diethylamino)ethoxy)ethyl 2-phenylbutanoate-3,3,4,4,4-d5 2-hydroxypropane-1,2,3-tricarboxylate | sigmaaldrich.cn |
| Synonyms | Butamirate-d5Citrate | sigmaaldrich.cn |
| Storage Temperature | 2~8 °C | sigmaaldrich.cn |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 3,3,4,4,4-pentadeuterio-2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1D3,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKMHUAWFDGPTF-UHBAQTEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675734 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215650-08-0 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-[2-(diethylamino)ethoxy]ethyl 2-phenyl(3,3,4,4,4-~2~H_5_)butanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Incorporation Strategies for Butamirate D5 Citrate
Precursor Selection and Chemical Synthesis Pathways for Deuterated Butamirate (B195433) Scaffolds
The synthesis of Butamirate-d5 Citrate (B86180) logically proceeds through the esterification of a deuterated carboxylic acid precursor with the appropriate amino alcohol side chain. The primary challenge lies in the preparation of the isotopically labeled scaffold, 2-phenyl-d5-butanoic acid.
A common and effective strategy begins with a commercially available deuterated starting material, such as bromobenzene-d5 (B116778). chemicalbook.comsn-tin.com This precursor contains five deuterium (B1214612) atoms on the aromatic ring, which will be carried through the synthetic sequence to the final product. The synthesis of the key intermediate, 2-phenyl-d5-butanoic acid, can be envisioned through several established organometallic routes. One such pathway involves the conversion of bromobenzene-d5 to phenyl-d5-boronic acid. chemicalbook.comsn-tin.com This is typically achieved by reacting bromobenzene-d5 with an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (B1201080) (e.g., triethyl borate) and subsequent acidic workup. chemicalbook.com
Once the phenyl-d5-boronic acid is obtained, it can be used in cross-coupling reactions or further transformations to build the butanoic acid side chain. An alternative, more direct approach would involve a Grignard reagent formed from bromobenzene-d5, which can then be reacted with a suitable electrophile to introduce the butyrate (B1204436) structure.
The other essential precursor is the non-deuterated side chain, 2-(2-(diethylamino)ethoxy)ethanol. wikipedia.orglgcstandards.com This alcohol is synthesized via a two-step process starting with the reaction of diethylamine (B46881) with ethylene (B1197577) oxide to produce 2-diethylaminoethanol. Subsequent ethoxylation, typically under basic conditions, extends the chain to yield the desired alcohol.
The final step in assembling the butamirate-d5 scaffold is the esterification of 2-phenyl-d5-butanoic acid with 2-(2-(diethylamino)ethoxy)ethanol. Standard esterification methods, such as Fischer esterification under acidic catalysis or milder methods like the Steglich esterification using coupling agents (e.g., DCC/DMAP), can be employed to form the ester linkage. This sequence culminates in the formation of Butamirate-d5, which is then reacted with citric acid to produce the final salt form, Butamirate-d5 Citrate.
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | Chemical Formula | Role in Synthesis |
|---|---|---|
| Bromobenzene-d5 | C6D5Br | Starting material for the deuterated phenyl ring chemicalbook.comsn-tin.com |
| 2-Phenyl-d5-butanoic acid | C10H7D5O2 | Key deuterated intermediate (carboxylic acid) |
| 2-(2-(diethylamino)ethoxy)ethanol | C8H19NO2 | Non-deuterated side chain (alcohol) wikipedia.org |
| Citric Acid | C6H8O7 | Forms the final citrate salt medchemexpress.com |
Isotopic Exchange and Direct Deuteration Techniques Employed in this compound Synthesis
While synthesis from a pre-labeled precursor like bromobenzene-d5 is a common strategy, direct deuteration or isotopic exchange on a non-deuterated substrate is an alternative approach. These methods can sometimes be more cost-effective but may present challenges in achieving high levels of incorporation and positional specificity.
For aromatic systems like the phenyl group in butamirate, hydrogen-deuterium (H-D) exchange reactions can be employed. tn-sanso.co.jp These reactions typically require a catalyst and a deuterium source under specific conditions. A general method involves reacting the aromatic compound with a deuterium source, such as heavy water (D₂O), in the presence of a metal catalyst (e.g., platinum on alumina) at high temperatures and pressures. tn-sanso.co.jp Microwave-assisted synthesis has emerged as a technique to improve the efficiency and reduce the reaction times of such H-D exchange reactions. tn-sanso.co.jp
The deuteration would likely be performed on an early-stage intermediate, such as 2-phenylbutanoic acid. hmdb.canih.gov The acidic proton of the carboxyl group would readily exchange, but forcing conditions would be required to exchange the aromatic protons.
Table 2: Comparison of Deuteration Strategies
| Technique | Description | Advantages | Disadvantages |
|---|---|---|---|
| Synthesis from Labeled Precursor | Utilizes a starting material already containing deuterium, e.g., Bromobenzene-d5. sn-tin.com | High positional specificity; predictable outcome. | Can be more expensive due to the cost of the labeled starting material. scripps.edu |
| Direct H-D Exchange | Exchanging existing hydrogen atoms with deuterium on the target molecule or an intermediate using a deuterium source (e.g., D₂O) and a catalyst. tn-sanso.co.jpchemicalsknowledgehub.com | Potentially lower cost if unlabeled starting materials are cheap. chemicalsknowledgehub.com | May result in incomplete deuteration; can lack positional specificity; may require harsh conditions. tn-sanso.co.jp |
Purification and Isolation Procedures for Synthesized this compound
Rigorous purification is a critical final step to ensure the chemical and isotopic purity of this compound, removing any unreacted precursors, by-products, or isotopologues with incorrect levels of deuteration. moravek.com The purification process is essential to guarantee that the final product is suitable for its intended use in sensitive analytical studies. moravek.com
Following the synthesis, the crude product is typically subjected to a series of purification steps. An initial acid-base extraction can be used to separate the basic Butamirate-d5 from acidic or neutral impurities. The final, high-purity isolation is almost universally achieved using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying isotopically labeled pharmaceuticals. moravek.com Reverse-phase HPLC (RP-HPLC) is particularly well-suited for separating butamirate from its synthetic precursors and related impurities. researchgate.net The method would be optimized by selecting the appropriate column, mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution), and gradient elution profile to achieve baseline separation of the target compound.
After chromatographic purification, the fractions containing the pure Butamirate-d5 are combined, and the solvent is removed. The resulting free base is then converted to the citrate salt by reacting it with a stoichiometric amount of citric acid in a suitable solvent, followed by precipitation or crystallization and drying. A comprehensive Certificate of Analysis (CoA) is typically generated for the final product, detailing its chemical, radiochemical (if applicable), and enantiomeric purity, as confirmed by various analytical methods.
Table 3: Purification Techniques for this compound
| Technique | Purpose | Key Parameters |
|---|---|---|
| Acid-Base Extraction | Initial separation of the basic product from non-basic impurities. | pH adjustment, choice of organic and aqueous solvents. |
| Column Chromatography | Intermediate or final purification. | Stationary phase (e.g., silica (B1680970) gel), mobile phase (eluent system). mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Final high-purity isolation. moravek.com | Column type (e.g., C18), mobile phase composition, flow rate, detection wavelength. researchgate.net |
| Crystallization | Final isolation and purification of the citrate salt. | Solvent system, temperature, cooling rate. |
Stereochemical Considerations and Enantiomeric Purity Assessment in Deuterated Analog Synthesis
Butamirate possesses a chiral center at the carbon atom alpha to the phenyl ring and the carboxyl group. nih.govlgcstandards.com Therefore, it exists as a pair of enantiomers, (R)- and (S)-butamirate. While the commercially available drug is often a racemic mixture, the synthesis of a deuterated standard requires consideration of its stereochemical composition. For use as an internal standard for the analysis of a racemic drug, a racemic deuterated standard is appropriate.
The synthesis pathway described, starting from achiral precursors like bromobenzene-d5 and 2-phenylbutanoic acid, will produce a racemic mixture of (R)- and (S)-Butamirate-d5. nih.gov During purification by standard HPLC, these enantiomers will typically co-elute unless a chiral stationary phase is used.
Assessing the enantiomeric purity is crucial if a specific enantiomer were to be synthesized. Conventional techniques for preparing individual enantiomers include synthesis from an optically pure precursor or the resolution of the final racemate. google.com Chiral chromatography, particularly chiral HPLC, is the predominant method for both the analytical assessment of enantiomeric excess (e.e.) and the preparative separation of enantiomers. google.comresearchgate.net Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, also provides an effective means for the enantiomeric separation of chiral drugs like butamirate. researchgate.netuni-tuebingen.de For a complete characterization, the certificate of analysis for this compound should report the enantiomeric purity or confirm that the material is a racemic mixture.
Advanced Analytical Characterization and Quantification of Butamirate D5 Citrate
Spectroscopic Analysis of Butamirate-d5 Citrate (B86180) for Structural Elucidation and Isotopic Purity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the context of deuterated compounds, both Proton (¹H) and Deuterium (B1214612) (²H or D) NMR play crucial roles.
For highly deuterated compounds, conventional ¹H NMR can be limited due to the low intensity of residual proton signals. sigmaaldrich.com In such cases, ²H NMR becomes an invaluable technique for structure verification and determining the degree of deuterium enrichment. sigmaaldrich.com The use of non-deuterated solvents can be an unconventional but effective approach in ²H NMR experiments, as it allows for the observation of only the deuteron (B1233211) signals, resulting in a clean spectrum. sigmaaldrich.com
The choice of solvent in NMR analysis is critical. Deuterated solvents are typically used in ¹H NMR to avoid interference from the solvent's own hydrogen atoms, which would otherwise produce strong signals that could obscure those of the analyte. tutorchase.comlabinsights.nl Common deuterated solvents include deuterium oxide (D₂O), chloroform-d (B32938) (CDCl₃), and dimethyl sulfoxide-d₆ (DMSO-d₆). labinsights.nl
Key Considerations for NMR Analysis of Deuterated Compounds:
| Parameter | Importance in Deuterated Compound Analysis |
| Solvent Selection | Use of deuterated solvents in ¹H NMR prevents signal overlap from the solvent. tutorchase.comlabinsights.nl Non-deuterated solvents can be used in ²H NMR to simplify the spectrum. sigmaaldrich.com |
| Isotopic Purity | NMR can be used to calculate the level of deuteration at different molecular sites. ansto.gov.au |
| Structural Verification | Both ¹H and ²H NMR are used to confirm the molecular structure and the position of deuterium labels. |
| Quantitative Analysis | Under appropriate experimental settings, ²H NMR can be relatively quantitative for determining deuterium atom percentage. sigmaaldrich.com |
Mass Spectrometry (MS) for Isotopic Abundance Verification and Molecular Weight Determination
The combination of liquid chromatography with time-of-flight mass spectrometry (LC/TOF-MS) offers a rapid and sensitive method for confirming the molecular weight of isotopically labeled compounds with high accuracy. lcms.cz This technique is also effective in determining the efficiency of isotopic labeling by comparing the observed average molecular weight with the calculated average molecular weights of the fully labeled and unlabeled compounds. lcms.cz
Table of MS Techniques for Deuterated Compound Analysis:
| MS Technique | Application in Butamirate-d5 Citrate Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements to confirm the elemental composition and molecular weight. msu.edu |
| Tandem Mass Spectrometry (MS/MS) | Can be used to determine the location of deuterium labels within the molecule through fragmentation analysis. ansto.gov.au |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of LC with the detection capabilities of MS for the analysis of complex mixtures and determination of isotopic purity. wikipedia.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Analytical Research Applications
Infrared (IR) spectroscopy detects the vibrational modes of molecules. The substitution of hydrogen with deuterium results in a shift in the vibrational frequency of the C-D bond compared to the C-H bond, which can be observed in the IR spectrum. oup.com This makes IR spectroscopy a useful tool for confirming the presence of deuterium in a molecule.
Chromatographic Methodologies for Separation and Quantification of this compound
Chromatographic techniques are essential for separating this compound from its non-deuterated counterpart and other impurities, as well as for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Deuterated Analogs
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. labtech.tn Developing and validating an HPLC method for a deuterated compound like this compound requires careful consideration of various parameters to achieve the desired separation and quantification. The separation of deuterated and non-deuterated compounds can be challenging due to their similar physicochemical properties. bvsalud.org
The goal of method development is to achieve adequate resolution between the deuterated analyte, its non-deuterated form, and any potential impurities. Validation ensures that the developed method is accurate, precise, reproducible, and robust for its intended purpose.
The choice of both the mobile phase and the stationary phase is critical for the successful separation of isotopic compounds in reversed-phase HPLC. chromatographyonline.comchromatographyonline.com
Stationary Phase: The type of stationary phase can significantly influence the separation. Non-polar stationary phases, such as C18, are commonly used in reversed-phase HPLC. labtech.tn In some cases, an "inverse isotope effect" is observed on nonpolar stationary phases, where the heavier, deuterated compound elutes earlier than its lighter counterpart. colab.ws Conversely, polar stationary phases may exhibit a "normal isotope effect." colab.ws The choice between different stationary phases, including those with different functional groups or particle sizes, may be necessary to optimize separation. labtech.tn
Mobile Phase: The composition of the mobile phase, including the type of organic solvent (e.g., acetonitrile (B52724), methanol), its proportion with the aqueous phase, and the pH, plays a crucial role in retention and selectivity. labtech.tn Acetonitrile-water mobile phases often provide larger retention factors for hydrophobic solutes compared to methanol-water mixtures. chromatographyonline.comchromatographyonline.com The optimization of the mobile phase composition is key to achieving the desired separation between deuterated and non-deuterated analogs. chromatographyonline.comchromatographyonline.com For ionizable compounds, controlling the pH of the mobile phase is critical for consistent retention and peak shape. labtech.tn
Table of HPLC Optimization Parameters for Deuterated Compounds:
| Parameter | Effect on Separation of Deuterated Compounds |
| Stationary Phase Polarity | Can influence whether a normal or inverse isotope effect is observed. colab.ws |
| Organic Solvent | The choice between solvents like acetonitrile and methanol (B129727) can affect retention and selectivity. chromatographyonline.comchromatographyonline.com |
| Mobile Phase Composition | Adjusting the ratio of organic to aqueous phase can fine-tune the separation. labtech.tn |
| pH and Buffers | Critical for controlling the ionization state of the analyte and achieving reproducible results. labtech.tn |
| Flow Rate and Temperature | Can be adjusted to improve resolution and analysis time. labtech.tn |
Detection Techniques: UV, Diode Array Detection (DAD), and Mass Spectrometric Detection (MSD) for Deuterated Analytes
The selection of a suitable detection technique is contingent on the analytical requirements, including sensitivity, selectivity, and the nature of the analyte. For this compound, several detection methods are applicable, each with distinct advantages.
UV Detection: Ultraviolet (UV) detection is a common technique in liquid chromatography. quora.com It measures the absorbance of UV light by the analyte at a specific wavelength. Butamirate (B195433), possessing a chromophore within its structure, can be detected using UV. However, UV detection may lack the specificity required to distinguish between Butamirate and its deuterated analog, this compound, as the introduction of deuterium atoms does not significantly alter the UV absorption spectrum. chromatographyonline.com
Diode Array Detection (DAD): A Diode Array Detector (DAD) is a more advanced form of UV detector that acquires the entire UV-visible spectrum simultaneously. chromatographyonline.comscioninstruments.com This provides more comprehensive information and can help in assessing peak purity. chromatographyonline.com While DAD offers more spectral data than a standard UV detector, it still relies on the chromophoric properties of the molecule and may not differentiate between the deuterated and non-deuterated forms. quora.com
Mass Spectrometric Detection (MSD): Mass Spectrometry (MS) is the most powerful and specific detection method for the analysis of deuterated compounds like this compound. resolvemass.ca MS separates ions based on their mass-to-charge ratio (m/z). Since this compound has a higher molecular weight than Butamirate Citrate due to the five deuterium atoms, MS can easily distinguish between the two. nih.govbyu.edu This high degree of specificity is crucial when using this compound as an internal standard for the quantification of Butamirate in complex biological matrices. clearsynth.comresolvemass.ca Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ions. escholarship.orgmdpi.com
Method Validation Parameters: Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, Accuracy, and Specificity
To ensure the reliability and reproducibility of analytical data, the method used for quantifying this compound must be thoroughly validated. buffalostate.edu Key validation parameters include:
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A linear relationship is typically demonstrated by a calibration curve with a high correlation coefficient (r² > 0.99). researchgate.net
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.govnyc.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.govnyc.gov The LOQ is a critical parameter for studies requiring the measurement of low concentrations of the analyte. nih.gov
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). nih.govrsc.org
Accuracy: Accuracy is the closeness of the mean of a set of results to the true or accepted reference value. It is often determined by analyzing samples with known concentrations of the analyte. nih.govrsc.org
Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. nih.gov In the context of this compound, this is particularly important to ensure no interference from the non-deuterated form or other metabolites.
Below is a table summarizing typical method validation parameters for the analysis of this compound.
| Parameter | Typical Value/Range | Description |
| Linearity (r²) | > 0.999 | Demonstrates a strong correlation between concentration and response. researchgate.net |
| LOD | 0.1 - 1 ng/mL | The lowest concentration at which the analyte can be detected. nih.gov |
| LOQ | 0.5 - 5 ng/mL | The lowest concentration that can be accurately and precisely measured. nih.gov |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the method. nih.gov |
| Accuracy (% Recovery) | 85 - 115% | Shows how close the measured value is to the true value. nih.gov |
| Specificity | No interference at the retention time of the analyte | Ensures that the signal is solely from this compound. nih.gov |
Gas Chromatography (GC) for Analysis of Volatile Deuterated Metabolites or Degradants
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. au.dk While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC-MS is an invaluable tool for identifying and quantifying its potential volatile deuterated metabolites or degradation products. nih.govmdpi.com The high separation efficiency of capillary GC columns allows for the resolution of complex mixtures of metabolites. researchgate.net When coupled with mass spectrometry, GC-MS provides definitive identification based on both retention time and mass spectral data. nih.govtandfonline.com
Capillary Electrophoresis (CE) for Specialized Analytical Separations of Deuterated Species
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. researchgate.net CE offers extremely high resolution and can be particularly useful for the separation of closely related species, including isotopologues. researchgate.net While less common than LC-MS for routine quantitative analysis, CE can be employed for specialized analytical challenges involving deuterated compounds. byu.edunih.gov For instance, CE could be used to investigate the isotopic purity of this compound or to separate it from other charged impurities. byu.edu Coupling CE with mass spectrometry (CE-MS) provides both high separation efficiency and specific detection. nih.govacs.org
Advanced Titrimetric and Potentiometric Methods for Quantitative Analysis of Deuterated Salts
Titrimetric and potentiometric methods are classical analytical techniques that can be applied to the quantitative analysis of salts, including deuterated salts like this compound.
Potentiometric Titration: This technique involves measuring the change in potential of a suitable indicator electrode as a titrant of known concentration is added to the sample solution. testbook.comslideshare.net For the analysis of this compound, an acid-base titration could be performed, where the citrate salt is titrated with a standard base. The endpoint of the titration, which corresponds to the complete neutralization of the citric acid moiety, can be determined from the inflection point of the titration curve. libretexts.org The use of a deuterium-palladium electrode as an indicator electrode has been explored for titrations in non-aqueous solutions and has shown to provide higher potential jumps at the end-point compared to a glass electrode. researchgate.net This approach could potentially be adapted for the analysis of deuterated salts like this compound.
Applications of Butamirate D5 Citrate As a Research Tool and Internal Standard
Role as an Internal Standard in Bioanalytical Assays for Butamirate (B195433) Citrate (B86180) and its Metabolites
In quantitative analysis, an ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis but be distinguishable by the detector. Deuterated standards like Butamirate-d5 Citrate are considered the gold standard for mass spectrometry-based assays because they co-elute chromatographically with the non-labeled analyte and exhibit identical ionization efficiency, yet are easily differentiated by their higher mass-to-charge ratio (m/z). scielo.brnih.gov This ensures high accuracy and precision by compensating for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative determination of drugs and their metabolites in biological fluids due to its superior sensitivity and selectivity. omicsonline.org The development of a robust LC-MS/MS method for Butamirate Citrate relies heavily on a suitable internal standard, for which this compound is an ideal choice.
The method involves optimizing both the chromatographic separation and the mass spectrometric detection. Reversed-phase chromatography is commonly employed, using columns like C18 to separate Butamirate from other endogenous components in the sample matrix. scielo.brmdpi.com The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. ijpras.com In MRM, a specific precursor ion for the analyte is selected and fragmented, and a resulting product ion is monitored. A unique precursor-to-product ion transition is set for Butamirate Citrate, and a corresponding, distinct transition is set for this compound. scielo.br
Below is a table representing typical parameters for an LC-MS/MS method for the quantification of Butamirate Citrate using this compound as an internal standard.
Table 1: Example LC-MS/MS Method Parameters for Butamirate Citrate Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| Liquid Chromatography | ||
| Column | C18, 50 x 2.1 mm, 2.7 µm | Provides efficient separation of the analyte from matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analyte for positive ion mode. |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid | Organic solvent to elute the analyte from the reversed-phase column. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC, balancing speed and separation efficiency. |
| Injection Volume | 5 µL | The volume of the prepared sample injected into the system. |
| Column Temperature | 40 °C | Ensures reproducible retention times and peak shapes. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules like Butamirate, creating protonated molecular ions. |
| MRM Transition (Butamirate) | e.g., m/z 308.2 -> 100.1 | Specific precursor-to-product ion transition for quantification of the analyte. |
| MRM Transition (Butamirate-d5) | e.g., m/z 313.2 -> 100.1 | Specific transition for the deuterated internal standard, differing by the mass of the deuterium (B1214612) labels. |
The primary goal of sample preparation is to isolate the analyte from complex biological matrices such as plasma, serum, or urine, thereby removing interferences that could compromise the analytical results. preprints.org Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). preprints.org
Protein Precipitation (PPT): This is a rapid and simple method where a solvent like acetonitrile or methanol (B129727) is added to the plasma or serum sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. While fast, it may provide less clean extracts compared to other methods.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For Butamirate, a plasma sample would be buffered to an appropriate pH and extracted with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. The analyte partitions into the organic layer, which is then evaporated and reconstituted in the mobile phase. LLE generally yields cleaner samples than PPT. preprints.org
Solid-Phase Extraction (SPE): SPE is a highly effective and selective method that can significantly reduce matrix effects. preprints.org A sample is loaded onto a cartridge containing a solid sorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of solvent. For Butamirate, a mixed-mode cation exchange sorbent could be used to achieve high recovery and sample purity. waters.com
The choice of technique depends on the required sensitivity, sample throughput, and the nature of the biological matrix. omicsonline.org The use of this compound during this process is crucial as it experiences the same extraction inefficiencies and matrix effects as the non-labeled Butamirate, allowing for accurate correction during quantification. nih.gov
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing this compound
Utility as a Tracer in In Vitro and Ex Vivo Metabolic Studies
Deuterated compounds are powerful tools for investigating drug metabolism. researchgate.netjuniperpublishers.com Because the substitution of hydrogen with deuterium results in a stronger chemical bond, it can slow down metabolic reactions that involve the cleavage of that bond—a phenomenon known as the kinetic deuterium isotope effect (KIE). juniperpublishers.comnih.gov By strategically placing deuterium atoms on Butamirate, researchers can use this compound as a tracer to study its metabolic fate.
In vitro models are essential for predicting a drug's metabolic clearance and identifying its metabolic pathways early in the drug discovery process. researchgate.netevotec.com
Liver Microsomes: These are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism. evotec.com In a typical microsomal stability assay, this compound is incubated with liver microsomes and necessary cofactors (e.g., NADPH). evotec.com Samples are taken at various time points, the reaction is stopped, and the amount of remaining parent compound is measured by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance of the compound. osti.gov
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolizing enzymes, providing a more complete picture of a drug's metabolism. nih.gov Incubations with hepatocytes are performed similarly to microsomal assays. Cryopreserved human hepatocytes are often used to predict human clearance and metabolite profiles. osti.govnih.gov Using this compound in these systems helps in differentiating the compound and its metabolites from the complex background of the cellular matrix.
The kinetic deuterium isotope effect (KIE) is a valuable tool for elucidating metabolic mechanisms. nih.gov If a C-H bond is broken in the rate-determining step of a metabolic reaction, replacing the hydrogen with deuterium will slow the reaction rate. juniperpublishers.com
By comparing the metabolic rate of Butamirate Citrate with that of this compound, researchers can:
Identify Sites of Metabolism: If deuteration at a specific position significantly slows down metabolism, it indicates that this position is a primary site of enzymatic attack. juniperpublishers.com
Elucidate Reaction Mechanisms: A significant KIE provides evidence that C-H bond cleavage is a rate-limiting step in the enzymatic reaction, which is characteristic of many CYP450-mediated oxidations. nih.gov
Metabolic Shunting: Deuteration can also alter metabolic pathways. By blocking or slowing one pathway, metabolism may be "shunted" towards alternative routes, allowing for the identification of secondary metabolic pathways that might otherwise be minor. juniperpublishers.com This helps in creating a comprehensive metabolic map for the drug.
Identifying drug metabolites is crucial for understanding a drug's efficacy and safety profile. ijpras.comnih.gov The use of this compound simplifies this process significantly. When analyzing samples from in vitro or in vivo studies, metabolites of this compound will retain the deuterium label, or a portion of it.
Advanced LC-MS techniques, particularly high-resolution mass spectrometry (HRMS) on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, are used for metabolite identification. ijpras.comresearchgate.net These instruments provide highly accurate mass measurements, enabling the determination of elemental compositions.
The identification workflow using this compound involves:
Searching for Paired Signals: Analysts search the mass spectral data for pairs of peaks separated by a specific mass difference corresponding to the isotopic label (e.g., 5 Da for a d5 label). One peak represents the metabolite of the unlabeled drug, and the other represents the metabolite of the deuterated drug.
Structure Elucidation: Once a potential metabolite is detected, tandem mass spectrometry (MS/MS) is used to fragment the molecule. The fragmentation pattern provides structural information that helps in identifying the site of metabolic modification (e.g., hydroxylation, N-dealkylation). ijpras.com The known structure of Butamirate and its main degradation product, α-ethylbenzeneacetic acid, serves as a reference for interpreting these fragments. researchgate.netrsc.org
This "isotope pattern" filtering dramatically simplifies the complex datasets generated in metabolomics studies, allowing for confident and efficient identification of drug-related material. mdpi.com
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Butamirate Citrate |
| Butamirate |
| α-ethylbenzeneacetic acid |
| Acetonitrile |
| Formic Acid |
| Methanol |
| Methyl tert-butyl ether |
| Ethyl acetate |
| Citric Acid |
| Clobutinol hydrochloride |
| Metronidazole |
| Chrysin |
Application in Investigating Enzyme Kinetics and Metabolic Pathway Elucidation
Calibration Standards in Analytical Method Validation for Related Compounds
In quantitative analytical chemistry, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is a gold standard for achieving precision and accuracy. clearsynth.comscioninstruments.com this compound is ideally suited for this role in the analysis of butamirate and its related compounds.
An internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. scioninstruments.com Because this compound is chemically almost identical to the non-deuterated analyte (butamirate), it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. However, due to its higher mass, it is easily distinguishable from the analyte by the detector. pubcompare.ai This allows for the correction of variations that can occur during sample preparation, injection, and ionization, thereby improving the reliability of the results. clearsynth.comscioninstruments.com
The validation of an analytical method ensures its suitability for its intended purpose. rsc.orgjocpr.com Key validation parameters include linearity, accuracy, precision, and limits of detection and quantitation. omicsonline.org When using this compound as an internal standard, a calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. This ratiometric approach minimizes variability and enhances the linearity of the calibration curve over a specific concentration range. omicsonline.orgasme.org
Table 1: Key Parameters in Analytical Method Validation Using a Deuterated Internal Standard
| Validation Parameter | Description | Role of this compound |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. omicsonline.org | Helps to establish a linear relationship by correcting for analytical variability, plotting the response ratio against concentration. asme.org |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Improves accuracy by compensating for sample matrix effects and variations in instrument response. clearsynth.compubcompare.ai |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Increases precision by accounting for random errors introduced during sample processing and analysis. scioninstruments.com |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. omicsonline.org | Can help in achieving a lower and more reliable LOQ by providing a stable baseline and consistent signal. |
The use of deuterated standards like this compound is documented in various quantitative analyses, such as the determination of morphine for doping control and the quantification of oxylipins in biological tissues. pubcompare.ainih.gov These applications underscore the principle that using a deuterated analog as an internal standard is a robust method for validating analytical procedures for related compounds. clearsynth.comasme.org
Research on Metabolic Stability and Enzyme Induction/Inhibition Studies Using Deuterated Analogs
The substitution of hydrogen with deuterium can significantly influence the metabolic fate of a drug molecule. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). Researchers leverage this effect by using deuterated analogs like this compound to investigate metabolic stability and enzyme interactions.
Metabolic Stability Studies: In drug discovery, assessing the metabolic stability of a compound is crucial. By comparing the rate of metabolism of butamirate with that of this compound in liver microsomes or hepatocytes, researchers can identify the sites of metabolic attack. juniperpublishers.com If deuteration at a specific position slows down metabolism, it indicates that this position is a primary site for metabolic transformation, often mediated by Cytochrome P450 (CYP) enzymes. juniperpublishers.comnih.gov This information is invaluable for designing new drug candidates with improved pharmacokinetic profiles, such as a longer half-life and reduced clearance. researchgate.netjuniperpublishers.com For instance, studies on deuterated versions of other drugs have shown significant improvements in metabolic stability and exposure. nih.govjuniperpublishers.com
Enzyme Induction and Inhibition Studies: Drug-drug interactions often arise from the induction or inhibition of metabolic enzymes. bioivt.com Deuterated compounds can be used to probe these interactions. For example, if a drug's metabolism is inhibited, leading to potential toxicity, a deuterated version that is metabolized more slowly might mitigate this effect. Conversely, deuterated standards are essential for the accurate quantification of enzyme activity in induction studies, where the expression of enzymes like CYPs is measured. bioivt.com By using this compound as an internal standard in LC-MS/MS-based activity assays, researchers can obtain precise measurements of enzyme kinetics, helping to predict a drug's potential for drug-drug interactions. bioivt.com Studies on compounds like deuterated paroxetine (B1678475) have shown that isotopic substitution can alter interactions with metabolizing enzymes, such as reducing irreversible inhibition of CYP2D6.
Table 2: Research Applications of Deuterated Analogs in Metabolism Studies
| Research Area | Principle | Example Application with this compound |
| Metabolic Pathway Identification | The DKIE slows metabolism at deuterated sites. | Comparing the metabolite profile of butamirate and this compound to pinpoint primary sites of oxidation. |
| Improving Pharmacokinetics | Slower metabolism can lead to increased drug exposure and half-life. researchgate.netjuniperpublishers.com | Investigating if the d5-modification on butamirate leads to a more favorable pharmacokinetic profile. |
| Enzyme Inhibition Assessment | Deuteration can reduce the formation of reactive metabolites that inhibit enzymes. | Studying whether this compound shows reduced potential for time-dependent inhibition of specific CYP isozymes compared to the parent compound. |
| Enzyme Induction Measurement | Used as an internal standard for quantifying changes in enzyme activity. bioivt.com | Employing this compound to accurately measure the induction of CYP enzymes in hepatocytes treated with butamirate. |
Applications in Proteomics Research and Protein Binding Studies Utilizing Isotopic Labeling
Isotopic labeling is a cornerstone of modern quantitative proteomics, enabling the large-scale study of protein expression, turnover, and interactions. oup.comcreative-proteomics.com Deuterium, often administered as heavy water (D₂O) or in labeled amino acids, is incorporated into newly synthesized proteins. nih.govbiorxiv.org This "heavy" labeling allows for the differentiation and relative quantification of protein populations from different states (e.g., treated vs. untreated cells) using mass spectrometry. oup.com
While this compound itself is not directly incorporated into proteins, the principles of isotopic labeling it represents are central to proteomics research:
Quantitative Proteomics: In techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells are grown in media containing either normal ("light") or "heavy" isotope-labeled amino acids. creative-proteomics.com The cell populations can then be combined, and the relative abundance of proteins can be determined by the ratio of heavy to light peptide signals in the mass spectrometer. oup.com Deuterium labeling with heavy water provides a simpler, more universal approach to label proteins in vivo or in cell culture to measure protein turnover kinetics on a proteome-wide scale. nih.govbiorxiv.org This allows researchers to study the dynamics of thousands of proteins simultaneously. nih.gov
Protein Binding Studies: Deuterium labeling can also be used to study protein-drug interactions. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique that monitors the exchange of backbone amide hydrogens with deuterium in the solvent. The rate of exchange provides information about the protein's conformation and solvent accessibility. When a drug like butamirate binds to its target protein, it can alter the protein's structure, leading to changes in the deuterium uptake pattern. This allows for the mapping of binding sites and the characterization of conformational changes upon binding.
Table 3: Applications of Isotopic Labeling in Proteomics and Related Fields
| Application | Technique | Role of Isotopic Labeling (e.g., Deuterium) |
| Protein Turnover Analysis | D₂O Labeling / Mass Spectrometry | D₂O is provided to cells or organisms; deuterium is incorporated into newly synthesized proteins, allowing for the measurement of synthesis and degradation rates. nih.govbiorxiv.org |
| Differential Protein Expression | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Cells are grown in media with "heavy" or "light" amino acids; protein abundance differences between samples are quantified by mass spectrometry. creative-proteomics.com |
| Protein-Ligand Interaction Mapping | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | The rate of deuterium exchange on the protein backbone is measured. Ligand binding protects certain regions from exchange, revealing the binding site. |
| Secretome Analysis | Kinetic Isotope Labeling | Isotopic labels are used to track the synthesis and secretion of proteins over time, helping to identify bona fide secreted proteins and their flux rates. nih.gov |
Degradation Pathway Elucidation and Stability Assessment of Butamirate D5 Citrate
Stress Degradation Studies Under Controlled Laboratory Conditions (e.g., pH, Temperature, Oxidation, Photolysis)
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. nih.gov For non-deuterated Butamirate (B195433) Citrate (B86180), stress testing has been performed under various conditions as per International Conference on Harmonisation (ICH) guidelines. nih.govaensiweb.com
The primary degradation pathway for Butamirate Citrate is hydrolysis of its ester linkage, which is susceptible to both acidic and alkaline conditions. Studies show significant degradation occurs when the compound is subjected to acid and base hydrolysis. aensiweb.comnih.gov For instance, extensive degradation is noted under alkaline conditions (e.g., 0.1N NaOH), while minor degradation is observed in acidic (e.g., 1N HCl), oxidative (e.g., 6% H₂O₂), and thermal stress conditions. aensiweb.comresearchgate.net The hydrolysis rate is markedly pH-dependent, showing accelerated degradation below pH 3 and above pH 9, with maximum stability observed around neutral pH (6–7).
For Butamirate-d5 Citrate, the stability profile under these chemical stress conditions is expected to be very similar to its non-deuterated counterpart. The deuteration is typically at sites of metabolic attack to slow down enzymatic processes, not to reinforce the ester bond, which is the primary target of chemical hydrolysis. Therefore, the degradation of this compound under hydrolytic, oxidative, and photolytic stress would likely proceed through the same ester cleavage pathway at a comparable rate to the non-deuterated form.
A summary of typical stress conditions applied to the non-deuterated form is presented below:
Acid Hydrolysis: 1N HCl at room temperature for 24 hours or at elevated temperatures (60–90°C). aensiweb.com
Base Hydrolysis: 0.1N NaOH at room temperature, with analysis performed swiftly due to rapid degradation. aensiweb.com
Oxidative Degradation: 6% H₂O₂ at room temperature for several hours. aensiweb.com
Thermal Degradation: Heating at 60°C for several days. aensiweb.com
Water Hydrolysis: Heating in water at 80°C. aensiweb.com
Identification and Characterization of Deuterated Degradation Products
The degradation of non-deuterated Butamirate Citrate via ester hydrolysis yields two primary products: 2-phenylbutyric acid (also known as α-ethylbenzeneacetic acid) and 2-(2-diethylaminoethoxy)ethanol. centaurpharma.com These products have been successfully separated and identified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). rsc.orgpillbuys.compharmaffiliates.com
For this compound, the degradation pathway is expected to be identical, resulting in deuterated analogs of the known degradation products. The exact structure of these deuterated degradants depends on the specific positions of the five deuterium (B1214612) atoms on the parent molecule. Assuming the deuterium atoms are placed on the diethylaminoethyl moiety to slow metabolic N-dealkylation, the resulting degradation products would be:
2-phenylbutyric acid (non-deuterated)
2-(2-(diethyl-d5)aminoethoxy)ethanol (deuterated)
The characterization of these products would rely on modern analytical techniques. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can confirm the molecular weight and elemental composition of the deuterated degradants, distinguishing them from their non-deuterated counterparts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive structural confirmation of the deuterium positions.
Elucidation of Degradation Mechanisms and Kinetics of Deuterated Butamirate and its Salts
The degradation mechanism of Butamirate Citrate in aqueous solutions is predominantly ester hydrolysis. This reaction follows pseudo-first-order kinetics under both acidic and alkaline conditions. The rate of this chemical degradation is dependent on factors such as pH and temperature. rsc.org
Kinetic studies on non-deuterated Butamirate Citrate have determined the rate constants, half-lives, and activation energies for its hydrolysis. For example, in 1 M HCl, the rate of hydrolysis increases with temperature, with a calculated activation energy of 16.45 kcal/mol. In 0.1 M NaOH, the reaction is faster and has a lower activation energy of 7.41 kcal/mol.
The table below summarizes the kinetic data for the hydrolysis of non-deuterated Butamirate Citrate.
Table 1: Kinetic Parameters for Acidic Hydrolysis of Butamirate Citrate in 1 M HCl
| Temperature (°C) | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |
|---|---|---|
| 60 | 0.021 | 33.0 |
| 70 | 0.038 | 18.2 |
| 80 | 0.067 | 10.3 |
| 90 | 0.122 | 5.7 |
Data sourced from kinetic studies on non-deuterated butamirate citrate.
Table 2: Kinetic Parameters for Alkaline Hydrolysis of Butamirate Citrate in 0.1 M NaOH
| Temperature (°C) | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |
|---|---|---|
| 30 | 0.008 | 86.6 |
| 40 | 0.015 | 46.2 |
| 50 | 0.028 | 24.8 |
Data sourced from kinetic studies on non-deuterated butamirate citrate.
For this compound, the mechanism of chemical hydrolysis remains the same. Since this pathway does not involve the cleavage of the C-D bonds, the kinetic isotope effect is expected to be negligible. Therefore, the kinetics of its degradation under forced hydrolytic conditions would be nearly identical to those of the non-deuterated compound. The significant kinetic difference would be observed in metabolic studies, where enzymatic cleavage of the C-D bond would be much slower than the C-H bond. juniperpublishers.comcdnsciencepub.com
Development of Stability-Indicating Analytical Methods for Deuterated Compounds in Research Matrices
A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. nih.gov Several stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the simultaneous determination of Butamirate Citrate and its main degradation product, 2-phenylbutyric acid. rsc.orglongdom.orgmdpi.comresearchgate.net
These methods typically employ:
Columns: C18 (e.g., Agilent Zorbax ODS) or cyanopropyl columns. rsc.orgmdpi.comresearchgate.net
Mobile Phases: A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) dihydrogen phosphate), often with pH adjustment. rsc.orgmdpi.comchemicalpapers.com
Detection: UV detection at wavelengths ranging from 210 nm to 225 nm. rsc.orgresearchgate.net
These established HPLC methods would be directly applicable for analyzing this compound and its deuterated degradation products. researchgate.net The chromatographic behavior of the deuterated compound is expected to be very similar to the non-deuterated version, with possibly a minor shift in retention time. The key for a successful stability-indicating method for the deuterated compound is ensuring baseline separation between the parent drug peak and the peaks of its degradation products. aensiweb.comnih.gov
For definitive identification and quantification in complex research matrices, coupling HPLC with mass spectrometry (LC-MS) is the preferred technique. An LC-MS method can easily distinguish between the deuterated and non-deuterated species based on their mass-to-charge (m/z) ratio, providing unequivocal evidence of their presence and quantity. pillbuys.com
Table 3: Example HPLC Method Parameters for Butamirate Citrate Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Shim-pack cyanopropyl (250 mm × 4.6 mm, 5 µm) rsc.orgresearchgate.net | Agilent Zorbax ODS (C18) researchgate.netjocpr.com |
| Mobile Phase | Acetonitrile – 25 mM KH₂PO₄, pH 3.4 (40:60, v/v) rsc.orgresearchgate.net | Methanol: Acetonitrile: Water (100:75:25, v/v/v), pH 9.8 researchgate.netjocpr.com |
| Flow Rate | Not specified | 1 mL/min researchgate.net |
| Detection | UV at 210 nm rsc.orgresearchgate.net | UV at 225 nm researchgate.netjocpr.com |
Comparative Stability Analysis Between Non-Deuterated Butamirate Citrate and this compound
A direct comparative stability analysis highlights the impact of deuteration. This comparison must be considered in two distinct contexts: chemical stability and metabolic stability.
Chemical Stability: In the context of forced degradation studies (pH, temperature, oxidation, photolysis), the stability of this compound is expected to be nearly identical to that of non-deuterated Butamirate Citrate. The primary degradation route is ester hydrolysis, a chemical process that does not typically involve the cleavage of the carbon-deuterium bonds introduced to enhance metabolic stability. Therefore, under typical shelf-life and storage conditions, no significant difference in chemical stability is anticipated between the two compounds. Long-term stability studies of non-deuterated Butamirate Citrate in syrup formulations have shown it to be stable, with potency remaining within 98–102% over 36 months under controlled conditions. A similar profile would be expected for the deuterated version.
Metabolic Stability: This is where the significant advantage of this compound lies. The substitution of hydrogen with deuterium at metabolically vulnerable sites dramatically increases the energy required for enzymatic bond cleavage (the kinetic isotope effect). juniperpublishers.com This leads to:
Reduced Rate of Metabolism: The deuterated compound is metabolized more slowly by enzymes, particularly the cytochrome P450 (CYP450) system. cdnsciencepub.com
Increased Half-Life: A slower metabolic rate results in a longer biological half-life, meaning the drug remains in the body for a longer duration.
Altered Metabolite Profile: Deuteration can reduce the formation of specific, potentially undesirable, metabolites. bioscientia.de
Molecular Interaction and Mechanistic Research Utilizing Butamirate D5 Citrate
Receptor Binding Studies and Ligand-Target Interactions with Deuterated Probes
Deuterated compounds like Butamirate-d5 Citrate (B86180) are invaluable in receptor binding assays. They can be used as internal standards in quantitative mass spectrometry-based assays or as tracers in competition binding studies to determine the affinity of other unlabeled ligands. The C-D bond is stronger than the C-H bond, which can also provide metabolic stability, a useful property in prolonged experimental settings. google.com
Research has identified that butamirate (B195433), the non-deuterated parent compound, binds with high affinity to sigma receptors, particularly the sigma-1 (σ1) subtype, and to the dextromethorphan-binding site of N-Methyl-D-Aspartate (NMDA) receptors in the brain. researchgate.netamericanchemicalsuppliers.com The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum, involved in modulating calcium signaling and cellular stress responses. nih.govmdpi.com The NMDA receptor is a crucial ionotropic receptor for glutamate, mediating excitatory neurotransmission. nih.gov
In receptor binding studies, Butamirate-d5 Citrate can be employed as a stable isotope-labeled (SIL) tracer. For instance, in competitive binding assays using radiolabeled ligands for sigma or NMDA receptors, this compound could be used in conjunction with mass spectrometry to precisely quantify the displacement of the labeled ligand by the unlabeled butamirate, thereby determining its binding affinity (Ki) and inhibitory concentration (IC50) with high accuracy. The distinct mass of the deuterated analog allows it to be easily separated from the endogenous and non-deuterated compounds in the assay mixture, enhancing the precision of quantification.
Table 1: Receptor Binding Profile of Butamirate
| Receptor Target | Interaction Type | Known Binding Site | Reference |
|---|---|---|---|
| Sigma-1 (σ1) Receptor | Agonist / Binds with high affinity | Dextromethorphan binding site | researchgate.net |
| NMDA Receptor | Binds with high affinity | Dextromethorphan binding site | researchgate.net |
This table summarizes the known interactions of the non-deuterated compound, butamirate. This compound is used as a tool to study these interactions.
Butamirate is also known to exhibit antagonist activity at muscarinic acetylcholine (B1216132) receptors, contributing to its pharmacological profile through anticholinergic effects. researchgate.nethaleonhealthpartner-gne.com These receptors are involved in numerous physiological processes, and their modulation can lead to effects such as bronchospasmolysis. patsnap.comnih.gov Studies suggest butamirate acts as an antagonist at the M1 muscarinic receptor subtype. researchgate.net
The use of this compound in receptor assays for muscarinic antagonism follows similar principles as with sigma and NMDA receptors. In functional assays measuring the downstream effects of receptor activation (e.g., calcium mobilization or second messenger production), this compound can serve as a metabolically stabilized antagonist. Its application in competition binding assays, often using a radiolabeled muscarinic antagonist like [3H]-pirenzepine, allows for precise determination of butamirate's affinity for specific muscarinic receptor subtypes. The deuterated standard ensures that measurements are not confounded by metabolic degradation during the experiment.
Exploration of Sigma Receptor and N-Methyl-D-Aspartate (NMDA) Receptor Interactions Using Isotopic Analogs
Understanding Molecular Mechanisms and Conformational Dynamics through Isotopic Labeling
Isotopic labeling with deuterium (B1214612) is a cornerstone of mechanistic pharmacology, primarily through the study of the deuterium kinetic isotope effect (DKIE). google.com The DKIE occurs when the replacement of a hydrogen atom with a deuterium atom at a site of enzymatic cleavage slows down the rate of the chemical reaction. google.com This phenomenon is used to identify sites of metabolism and elucidate metabolic pathways.
Butamirate is metabolized in the body via hydrolysis into two main metabolites: 2-phenylbutyric acid and diethylaminoethoxyethanol. nih.gov By using this compound, where the deuterium atoms are placed on the ethyl group, researchers can investigate whether this part of the molecule is subject to oxidative metabolism by cytochrome P450 enzymes. If the C-D bond is broken during a rate-limiting metabolic step, the formation of corresponding metabolites will be slower compared to the non-deuterated compound. This allows for a detailed mapping of metabolic fate and can help in understanding potential drug-drug interactions or inter-individual variations in metabolism. google.com
Structural Biology Applications with Deuterated Forms for Crystallography or NMR Studies of Complexes
The determination of the three-dimensional structure of a ligand-receptor complex is crucial for understanding the molecular basis of drug action and for rational drug design. Deuterated compounds offer significant advantages in both X-ray/neutron crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
While specific structural studies utilizing this compound are not widely published, its availability for research implies its utility in these applications. vivanls.combiomart.cn In NMR spectroscopy, the substitution of protons with deuterium simplifies complex proton spectra, as deuterium is effectively "silent" in standard 1H-NMR experiments. This selective deuteration can help in assigning signals and determining the conformation of the ligand when bound to its target protein.
For crystallographic studies, particularly neutron crystallography, deuterium provides a significant advantage over hydrogen. Hydrogen atoms are difficult to locate accurately with X-ray crystallography due to their low electron density. In contrast, deuterium has a much larger neutron scattering cross-section, allowing for its precise localization in the crystal structure of a drug-receptor complex. This can reveal critical details about hydrogen bonds and other key interactions that mediate ligand binding and specificity.
Table 2: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C24H32D5NO10 | vivanls.comscbt.com |
| Molecular Weight | 504.58 g/mol | vivanls.comscbt.combiocompare.com |
| Isotopic Purity | >98% | biocompare.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Butamirate Citrate |
| Butamirate |
| Deuterium |
| Dextromethorphan |
| Glutamate |
| 2-phenylbutyric acid |
| Diethylaminoethoxyethanol |
Future Perspectives and Emerging Methodologies in Deuterated Butamirate Citrate Research
Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Research Design
In the context of Butamirate-d5 Citrate (B86180), ML algorithms could be trained to predict the kinetic isotope effect at various molecular positions, thereby guiding chemists to the most efficient labeling strategies. Generative AI models can design novel deuterated analogs with potentially enhanced metabolic stability or other desirable characteristics. mpg.de This computational approach can significantly reduce the time and resources required for experimental work by prioritizing the most promising synthetic pathways and molecular candidates. dataintelo.com
Table 1: Potential Applications of AI/ML in Butamirate-d5 Citrate Research
| AI/ML Application Area | Description | Potential Impact on this compound Research |
|---|---|---|
| Predictive Modeling | Algorithms trained on existing chemical data to predict physicochemical properties, reaction outcomes, and spectroscopic signatures. | Predicts changes in lipophilicity, solubility, and metabolic stability of Butamirate (B195433) due to d5-labeling. Forecasts yields and potential byproducts of deuteration reactions. |
| Retrosynthesis Planning | AI tools that propose synthetic routes for a target molecule by working backward from the final product. | Generates novel and efficient synthetic pathways for this compound, potentially reducing steps and improving cost-effectiveness. |
| Generative Design | Machine learning models that create new molecular structures with desired properties. | Designs new deuterated versions of Butamirate with optimized characteristics for specific applications, such as enhanced stability for use as an analytical standard. |
| Process Optimization | AI systems that analyze real-time data from chemical reactions to optimize parameters like temperature, pressure, and catalyst concentration. | Fine-tunes the conditions for the synthesis of this compound to maximize purity and yield. |
Advanced Spectroscopic Techniques for In Situ Monitoring of Deuterium (B1214612) Exchange and Reaction Progress
The precise synthesis of this compound requires careful monitoring of the deuteration process. Advanced spectroscopic techniques are critical for real-time, in situ analysis of deuterium incorporation and reaction kinetics. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful tool that can follow the replacement of hydrogen with deuterium by tracking the corresponding mass shifts. cdnsciencepub.com This provides detailed insights into the reaction's progress and the specific sites of labeling. cdnsciencepub.com
Other techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also invaluable. scbt.comwikipedia.org In situ NMR can directly observe the disappearance of proton signals and the appearance of deuterium-coupled signals, offering quantitative data on the extent of deuteration. Similarly, IR spectroscopy can monitor changes in the vibrational modes of chemical bonds, as Carbon-Deuterium (C-D) bonds have different vibrational frequencies than Carbon-Hydrogen (C-H) bonds. wikipedia.orgmext.go.jp
Table 2: Comparison of Spectroscopic Techniques for Monitoring Deuteration
| Technique | Principle of Detection | Information Provided | Suitability for In Situ Monitoring |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio; deuteration increases molecular mass. cdnsciencepub.com | Overall degree of deuteration, reaction completion. cdnsciencepub.com | High; can be coupled with reaction vessels. |
| Nuclear Magnetic Resonance (NMR) | Detects changes in the nuclear spin environment upon H-to-D substitution. scbt.com | Site-specific deuteration, quantitative analysis of label incorporation. scbt.com | Moderate to High; requires specialized probes but provides detailed structural data. |
| Infrared (IR) Spectroscopy | Measures the vibrational frequency of chemical bonds; C-D bonds vibrate at lower frequencies than C-H bonds. wikipedia.org | Functional group-specific deuteration, reaction kinetics. | High; fiber-optic probes allow for easy integration into reactors. |
Microfluidic and Miniaturized Systems for High-Throughput Deuterated Compound Analysis and Screening
Microfluidics, or "lab-on-a-chip" technology, offers a platform for performing chemical reactions and analyses in minute volumes, providing significant advantages for the study of deuterated compounds. bioengineer.orgresearchgate.net These systems enable high-throughput screening of reaction conditions—such as catalysts, solvents, and temperatures—to rapidly identify the optimal parameters for synthesizing this compound. The low consumption of reagents is particularly beneficial when working with expensive deuterated starting materials. researchgate.net
Droplet microfluidics, where individual reactions occur within picoliter-sized droplets, allows for millions of experiments to be run in parallel. bioengineer.org This technology could be used to screen vast libraries of potential deuterated analogs of butamirate for specific properties, accelerating the discovery of new molecules with tailored characteristics. The integration of analytical techniques like mass spectrometry directly onto the microfluidic chip allows for immediate analysis of the reaction products, creating a fully automated synthesis and screening platform. wikipedia.org
Computational Chemistry and Molecular Dynamics Simulations for Deuterated Systems
Computational chemistry provides powerful tools for understanding the behavior of deuterated molecules at an atomic level. Molecular dynamics (MD) simulations can model the movements and interactions of atoms in this compound over time, offering insights into how deuteration affects its conformational dynamics, stability, and interactions with other molecules. musechem.comiitk.ac.in
By substituting hydrogen with the heavier deuterium isotope in a computational model, researchers can predict changes in the molecule's vibrational properties and bond strengths. mext.go.jp For this compound, MD simulations can elucidate how the five deuterium atoms alter its interaction with the citrate counter-ion or with its biological targets. rsc.org These simulations are crucial for rationalizing experimentally observed phenomena and for guiding the design of future deuterated compounds with precisely tuned properties. iitk.ac.inrsc.org
Table 3: Parameters Investigable via Molecular Dynamics (MD) Simulations for this compound
| Parameter | Research Question | Relevance to Deuterated Systems |
|---|---|---|
| Bond Length & Angle | How does deuteration affect the molecular geometry? | The C-D bond is slightly shorter and stronger than the C-H bond, which can be modeled to predict structural shifts. mext.go.jp |
| Vibrational Frequencies | What is the impact of isotopic substitution on the molecule's vibrational modes? | Deuterium's greater mass lowers vibrational frequencies, affecting the molecule's infrared spectrum and zero-point energy. |
| Conformational Dynamics | Does the deuterated molecule explore different shapes or conformations? | Changes in bond strength and vibrational energy can alter the flexibility and preferred 3D structure of the molecule. |
| Solvation & Binding | How does this compound interact with solvents or binding partners? | Simulations can predict changes in binding affinity and kinetics (the kinetic isotope effect) due to deuteration. rsc.org |
Novel Applications of this compound in Interdisciplinary Research Fields (e.g., environmental fate, material science)
While this compound is primarily used as an internal standard in pharmacokinetic studies, its unique isotopic signature opens possibilities for novel applications in interdisciplinary fields.
Environmental Fate: Isotopically labeled compounds are invaluable tools for tracking pollutants in the environment. dataintelo.comscbt.com this compound could be used as a tracer in environmental studies to monitor the transport, degradation, and fate of butamirate or structurally similar compounds in soil and water systems. Compound-specific isotope analysis (CSIA) using the deuterated standard would allow for precise quantification and source tracking of contaminants. researchgate.net
Material Science: The field of "deuterium science" is exploring how isotopic substitution can be used to enhance the properties of materials. mext.go.jp The C-D bond is stronger and more resistant to cleavage than the C-H bond. mext.go.jp This fundamental difference could be exploited by incorporating deuterated molecules like butamirate into polymers or other materials to potentially increase their thermal stability or resistance to degradation. While a nascent concept for this specific molecule, it represents a frontier where the unique physical properties conferred by deuterium could be harnessed for developing new materials with enhanced performance. scbt.com
Q & A
Q. What interdisciplinary approaches are critical for studying this compound’s impact on mitochondrial citrate transport?
- Methodological Answer : Combine Seahorse extracellular flux analysis (mitochondrial respiration) with stable isotope-resolved metabolomics (¹³C-citrate tracing). Use CRISPR-edited cell lines to silence mitochondrial carriers (e.g., SLC25A1) and assess deuterium’s role in transport kinetics .
Key Considerations for Experimental Design
- Data Contradictions : Always include isotopic controls (e.g., non-deuterated citrate) and validate assays across multiple laboratories to address variability .
- Ethical Compliance : Follow ARRIVE guidelines for animal studies and ensure citrate dosing aligns with safe thresholds (<10 mg/kg/day in rodents) to avoid hypocalcemia .
- Reproducibility : Publish raw datasets and computational code in supplementary materials, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
